Cas no 356058-13-4 (6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol)
6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol Chemical and Physical Properties
Names and Identifiers
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- (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
- (6-[4-(TRIFLUOROMETHYL)PHENYL]PYRIDIN-3-YL)METHANOL
- [6-[4-(TRIFLUOROMETHYL)PHENYL]-3-PYRIDYL]METHANOL
- 2-(4-(Trifluoromethyl)phenyl)pyridine-5-methanol
- 6-[4-(trifluoromethyl)phenyl]-3-Pyridinemethanol
- A849320
- MFCD06410448
- [6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-methanol
- DB-024173
- [6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
- {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
- 356058-13-4
- SCHEMBL1549725
- SY015782
- [6-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-methanol;[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol
- AKOS022183957
- AC7617
- DTXSID20620340
- CS-0194963
- 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol
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- MDL: MFCD06410448
- Inchi: 1S/C13H10F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2
- InChI Key: CITNSMKHTGNOHP-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=CC(CO)=CN=1)(F)F
Computed Properties
- Exact Mass: 253.07100
- Monoisotopic Mass: 253.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 3.25970
6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 200707-1g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 1g |
$552.00 | 2023-09-07 | ||
| Matrix Scientific | 200707-5g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 5g |
$1568.00 | 2023-09-07 | ||
| Chemenu | CM171688-5g |
(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol |
356058-13-4 | 95% | 5g |
$844 | 2021-08-05 | |
| TRC | T901238-1g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 1g |
$ 50.00 | 2022-06-02 | ||
| TRC | T901238-5g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 5g |
$ 65.00 | 2022-06-02 | ||
| TRC | T901238-10g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 10g |
$ 80.00 | 2022-06-02 | ||
| Apollo Scientific | PC510069-1g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 1g |
£385.00 | 2023-09-01 | ||
| Apollo Scientific | PC510069-5g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 5g |
£1330.00 | 2023-09-01 | ||
| eNovation Chemicals LLC | D256449-1g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 95% | 1g |
$300 | 2024-07-20 | |
| eNovation Chemicals LLC | D256449-5g |
[6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol |
356058-13-4 | 95% | 5g |
$1045 | 2024-07-20 |
6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol Suppliers
6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol
Introduction to 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol (CAS No. 356058-13-4)
6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol, identified by its CAS number 356058-13-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both trifluoromethyl and pyridyl functional groups, which are known for their ability to modulate biological activity and enhance pharmacokinetic properties. The structural configuration of this molecule, featuring a phenyl ring substituted with a trifluoromethyl group and connected to a pyridine moiety via a methylene bridge, positions it as a promising candidate for further exploration in drug discovery and development.
The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to influence metabolic stability, lipophilicity, and binding affinity. In particular, the presence of this group often enhances the binding interactions between a drug molecule and its biological target, thereby increasing its therapeutic efficacy. The pyridyl component, on the other hand, contributes to the molecule's solubility and bioavailability, making it more suitable for systemic administration. Together, these features make 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol an intriguing compound for further investigation.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of fluorinated compounds. The trifluoromethyl group, in particular, has been extensively studied for its role in improving the pharmacological profile of drugs. For instance, it has been shown to increase metabolic stability by resisting oxidative degradation, which can extend the half-life of a drug in the body. Additionally, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability, facilitating better absorption and distribution throughout the organism.
The pyridine ring in 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol also plays a crucial role in its potential applications. Pyridine derivatives are well-known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The combination of these two functional groups in this compound suggests that it may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention. Furthermore, the methylene bridge connecting the phenyl and pyridine moieties provides flexibility in the molecular structure, allowing for further modifications that could optimize its pharmacological properties.
Recent studies have highlighted the importance of fluorinated compounds in the development of next-generation pharmaceuticals. For example, drugs containing trifluoromethyl groups have shown promise in treating various diseases, including cancer and infectious disorders. The ability of these compounds to modulate enzyme activity and receptor binding has led to their incorporation into numerous clinical trials. In particular, 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol has been investigated for its potential role in inhibiting key enzymes involved in disease pathways.
The synthesis of 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The introduction of the trifluoromethyl group typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the attachment of the pyridine moiety necessitates precise control over reaction conditions to ensure high yield and purity. These synthetic challenges underscore the complexity involved in developing new pharmaceuticals but also demonstrate the ingenuity of modern chemical methods.
Ongoing research continues to explore the full potential of 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol. One area of focus is its application as a building block for more complex drug candidates. By modifying specific functional groups or introducing additional moieties, researchers aim to create molecules with enhanced therapeutic properties. Additionally, computational modeling techniques are being employed to predict how this compound might interact with biological targets at the molecular level. These studies not only provide valuable insights into its mechanism of action but also guide future synthetic efforts.
The pharmacokinetic profile of 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol is another critical aspect being examined. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Preliminary studies suggest that this compound may exhibit favorable pharmacokinetic properties due to its structural features. For instance, the presence of both lipophilic and hydrophilic elements could improve solubility while maintaining good membrane penetration.
In conclusion, 6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol (CAS No. 356058-13-4) represents a significant advancement in pharmaceutical chemistry. Its unique combination of functional groups positions it as a valuable candidate for further exploration in drug discovery and development. With ongoing research focused on its synthesis, biological activity, and pharmacokinetic properties, this compound holds great promise for addressing various therapeutic challenges in medicine.
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